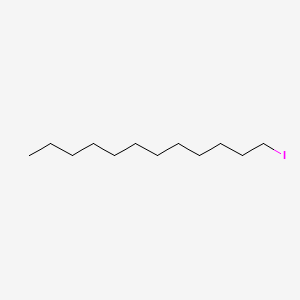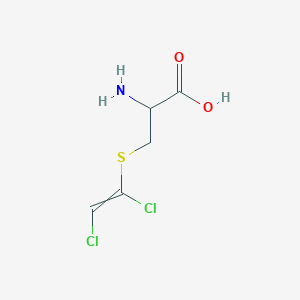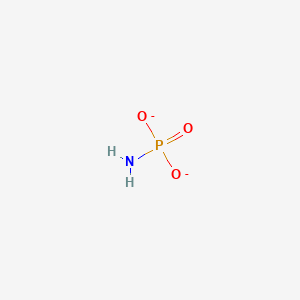
2,3-Anthracenedicarboxaldehyde
説明
2,3-Anthracenedicarboxaldehyde is a chemical compound related to anthracene, a solid polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. This compound is of interest for its chemical reactivity and potential applications in organic synthesis, material science, and photophysical studies.
Synthesis Analysis
The synthesis of 2,3-anthracenedicarboxaldehyde derivatives and related compounds often involves catalytic reactions or condensation processes. For instance, BF3-H2O catalyzed hydroxyalkylation has been used for the efficient synthesis of various anthracene derivatives from phthalaldehyde, showcasing its utility in creating complex organic molecules (Prakash et al., 2009). Additionally, Pd(II)-catalyzed C-H arylation followed by electrophilic aromatic cyclization enables the direct synthesis of substituted anthracenes from o-tolualdehydes and aryl iodides (Park et al., 2018).
Molecular Structure Analysis
The molecular structure of 2,3-anthracenedicarboxaldehyde derivatives has been characterized using various spectroscopic methods, including XRD, FTIR, NMR, and UV-Vis spectra. These studies have provided insights into the orthorhombic system and optimized ground state geometry of these molecules, contributing to our understanding of their molecular electrostatic potential and NLO behavior (Pavitha et al., 2017).
Chemical Reactions and Properties
Anthracene derivatives, including 2,3-anthracenedicarboxaldehyde, exhibit unique chemical reactions due to their conjugated system. For example, they can undergo Diels-Alder reactions, photochemical transformations, and serve as precursors for Schiff bases with potential applications in sensing and imaging (Densil et al., 2018).
Physical Properties Analysis
The physical properties of anthracene derivatives are influenced by their molecular structure. Characteristics such as solubility, fluorescence, and phase behavior can be modified through molecular design, making these compounds suitable for various applications in materials science and organic electronics (Morris, 2018).
Chemical Properties Analysis
The chemical properties of 2,3-anthracenedicarboxaldehyde and its derivatives are central to their utility in synthesis and functional material development. Their reactivity towards nucleophilic and electrophilic agents, ability to form complexes with metals, and photophysical behavior underpin their versatility in chemical synthesis and application (Amini et al., 2007).
科学的研究の応用
Fluorigenic Reagents for Amino Acid Measurements : 2,3-Anthracenedicarboxaldehyde is used as a fluorigenic reagent for determining primary amines and amino acids at microgram levels. Its reaction conditions, spectral properties, and the stability of the derivatives have been investigated (Aminuddin & Miller, 1995).
Synthesis of Triarylmethanes and Anthracene Derivatives : It's used in the hydroxyalkylation of arenes with aromatic aldehydes, leading to the synthesis of various compounds including triarylmethanes, diarylmethylbenzaldehydes, and anthracene derivatives (Prakash et al., 2009).
Antitumor Agents : Bisguanylhydrazones of anthracene-9,10-dicarboxaldehyde have shown anticancer activity in mice against various leukemias and solid tumors (Murdock et al., 1982).
Selective and Sensitive Detection of Chromium (III) Ions : An anthracene-based fluorescent probe integrated with thiophene moiety, synthesized from 2-aminoanthracene and 2-thiophenecarboxaldehyde, exhibits selective and sensitive detection of chromium (III) ions (Karakuş, 2020).
Estimating Fate and Transport of Polycyclic Aromatic Metabolites : It's used in estimating the distribution of phenanthrene and anthracene metabolites in contaminated soil using the Fugacity Level 1 model (Ginn, Doucette, & Sims, 1995).
Clinical Investigation for Cancer Treatment : A clinical trial evaluated 9,10-Anthracenedicarboxaldehyde bis[(4,5-dihydro-1 H-imidazol-2-yl)hydrazone] dihydrochloride for cancer treatment, showing some effectiveness against hypernephroma and hepatocellular carcinoma (Von Hoff et al., 1981).
Synthesis of Anthracene-Based Cyclophanes : Synthesis of anthracene-based cyclophanes for binding studies with nucleoside triphosphates, revealing potential applications in nucleotide recognition and sensing (Agafontsev et al., 2019).
Safety and Hazards
2,3-Anthracenedicarboxaldehyde is classified as a skin irritant (Category 2), eye irritant (Category 2), and specific target organ toxicant following single exposure (Category 3). It is also hazardous to the aquatic environment, both short-term (Acute - Category 1) and long-term (Chronic - Category 1) .
作用機序
Target of Action
Anthracene derivatives have been studied for their interactions with dna structures, particularly g-quadruplex dna . G-quadruplex DNA is frequently formed in the promoter regions of oncogenes and the ends of telomerase genes, and is considered a promising drug target for anticancer therapy .
Mode of Action
For instance, anthracene has been shown to cause the shrinkage of the catalase skeleton and alter the microenvironment of chromophores of catalase . Anthracene was also shown to bind to the DNA molecule by groove binding mode .
Biochemical Pathways
Anthracene and its derivatives have been associated with oxidative stress and dna damage . These effects could potentially disrupt various biochemical pathways, leading to changes in cellular function and structure.
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects .
Result of Action
Anthracene has been shown to induce oxidative stress and genetic toxicity at both the molecular and cellular levels . This could potentially lead to changes in cellular function and structure, and may contribute to the compound’s potential therapeutic effects.
特性
IUPAC Name |
anthracene-2,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O2/c17-9-15-7-13-5-11-3-1-2-4-12(11)6-14(13)8-16(15)10-18/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKKRNQMBYGFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227054 | |
| Record name | 2,3-Anthracenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76197-35-8 | |
| Record name | 2,3-Anthracenedicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76197-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Anthracenedicarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076197358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Anthracenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76197-35-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Dimethyl-1-(3-[3-methyl-5-isoxazolyl]-propanyl)-4-[2n-methyl-2h-tetrazol-5-yl]-phenol](/img/structure/B1195077.png)








![4-Mercapto-5-(4-methoxyphenyl)-2-oxo-1,5-diazaspiro[5.5]undec-3-ene-3-carbonitrile](/img/structure/B1195093.png)



